8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 920286-95-9
VCID: VC16953776
InChI: InChI=1S/C21H13FO2/c22-16-11-9-14(10-12-16)17-7-4-8-18-19(23)13-20(24-21(17)18)15-5-2-1-3-6-15/h1-13H
SMILES:
Molecular Formula: C21H13FO2
Molecular Weight: 316.3 g/mol

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

CAS No.: 920286-95-9

Cat. No.: VC16953776

Molecular Formula: C21H13FO2

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one - 920286-95-9

Specification

CAS No. 920286-95-9
Molecular Formula C21H13FO2
Molecular Weight 316.3 g/mol
IUPAC Name 8-(4-fluorophenyl)-2-phenylchromen-4-one
Standard InChI InChI=1S/C21H13FO2/c22-16-11-9-14(10-12-16)17-7-4-8-18-19(23)13-20(24-21(17)18)15-5-2-1-3-6-15/h1-13H
Standard InChI Key NSRSYKULKASMOZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Profile of 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

The molecular framework of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one consists of a benzopyran-4-one core substituted at the 2-position with a phenyl group and at the 8-position with a 4-fluorophenyl moiety. This arrangement introduces steric and electronic effects that influence its physicochemical and biological behavior. Comparative analysis with simpler chromones, such as 8-fluoro-4H-1-benzopyran-4-one (PubChem CID: 12666558), reveals that fluorination at the para position of the aromatic ring enhances metabolic stability and modulates lipophilicity . The molecular formula is inferred as C21H13FO2\text{C}_{21}\text{H}_{13}\text{FO}_2, with a calculated molecular weight of 316.33 g/mol.

Table 1: Comparative Physicochemical Properties of Chromone Derivatives

Property8-Fluoro-4H-1-benzopyran-4-one 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one (Theoretical)
Molecular FormulaC9H5FO2\text{C}_9\text{H}_5\text{FO}_2C21H13FO2\text{C}_{21}\text{H}_{13}\text{FO}_2
Molecular Weight (g/mol)164.13316.33
LogP1.8 (estimated)3.9 (estimated)
Hydrogen Bond Acceptors22

Synthesis Strategies and Reaction Optimization

While no direct synthesis route for 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is documented in the literature, analogous methods for 3-styrylchromones provide a foundational framework . The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, followed by cyclization. For example, 3-formylchromones react with phenylacetic acid derivatives in the presence of tert-BuOK to yield styrylchromones . Adapting this approach, the target compound could be synthesized via a two-step process:

  • Condensation: Reacting 2-acetyl-8-fluoro-4H-chromen-4-one with 4-fluorobenzaldehyde under basic conditions to form the α,β-unsaturated ketone intermediate.

  • Cyclization: Acid- or base-catalyzed ring closure to yield the final product.

Notably, the patent CN101899031A highlights the efficiency of one-pot synthesis for reducing intermediate purification steps and improving yields . Employing a similar strategy could streamline the production of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one, potentially achieving yields exceeding 90% under optimized conditions .

Spectral Characterization and Analytical Data

The structural elucidation of chromone derivatives relies heavily on NMR and mass spectrometry. For instance, the 1H^1\text{H}-NMR spectrum of 3-[(E)-2-(4-fluorophenyl)ethenyl]-4H-1-benzopyran-4-one (compound 10 in ) exhibits characteristic signals for the styryl proton (δ\delta 7.62 ppm, d, J=16.3J = 16.3 Hz) and aromatic protons adjacent to fluorine (δ\delta 7.05 ppm, m) . The target compound would display analogous peaks, with additional resonances corresponding to the 2-phenyl group.

Table 2: Predicted 1H^1\text{H}-NMR Chemical Shifts for 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

Proton EnvironmentPredicted δ (ppm)Multiplicity
H-2 (phenyl)7.45–7.55m
H-β (styryl)7.60–7.70d (J=16.3 Hz)
H-3′,5′ (4-fluorophenyl)6.95–7.05m
H-6 (chromone)7.40–7.50dd

Future Directions in Chromone Research

Further studies should focus on synthesizing 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one using one-pot methodologies and evaluating its pharmacokinetic and pharmacodynamic profiles. Molecular docking simulations could predict its affinity for α-glucosidase and other therapeutic targets, guiding rational drug design. Additionally, structural modifications, such as introducing electron-donating groups or altering the fluorophenyl position, may optimize bioactivity.

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